N-[2-(2-methyl-1H-indol-1-yl)ethyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(2-methylindol-1-yl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-12-11-13-5-2-3-6-14(13)18(12)9-8-17-16(19)15-7-4-10-20-15/h2-7,10-11H,8-9H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDPWGXDFVZEIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCNC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
DCC activates the carboxylic acid via formation of an O-acylisourea intermediate, making the carbonyl carbon more electrophilic for nucleophilic attack by the primary amine. The mechanism proceeds through three stages:
- Activation : Thiophene-2-carboxylic acid reacts with DCC to form an active ester.
- Nucleophilic substitution : The amine attacks the activated carbonyl, displacing the DCC-derived leaving group.
- Byproduct removal : The urea byproduct (dicyclohexylurea) precipitates and is filtered off.
Table 1: Standard Reaction Conditions
| Parameter | Specification |
|---|---|
| Coupling agent | DCC (1.2 equiv) |
| Solvent | Dichloromethane |
| Temperature | Reflux (40°C) |
| Reaction time | 12–24 hours |
| Yield (crude) | 70–85% |
Optimization Strategies
Recent studies demonstrate yield improvements through:
- Stoichiometric adjustments : Increasing DCC to 1.5 equivalents raises yields to 93% while maintaining purity.
- Temperature modulation : Gradual heating from 25°C to 40°C over 2 hours reduces side product formation.
- Additive use : 1-Hydroxybenzotriazole (HOBt) at 0.5 equivalents suppresses racemization in chiral analogs.
Alternative Synthetic Approaches
Ethyl-3-(3-Dimethylaminopropyl)Carbodiimide (EDC) Coupling
EDC hydrochloride offers advantages over DCC in industrial settings due to better water solubility and easier byproduct removal. A comparative study shows:
Table 2: DCC vs. EDC Performance
| Parameter | DCC | EDC |
|---|---|---|
| Solubility | Limited in polar solvents | Water-miscible |
| Byproduct removal | Filtration required | Aqueous extraction |
| Typical yield | 78–85% | 72–80% |
| Scale-up feasibility | Moderate | High |
Acid Chloride Intermediate Route
Conversion of thiophene-2-carboxylic acid to its acid chloride prior to amine coupling provides faster reaction kinetics:
- Chlorination : Treat with thionyl chloride (SOCl₂) at 60°C for 3 hours.
- Coupling : React acid chloride with 2-(2-methyl-1H-indol-1-yl)ethanamine in THF at 0°C→25°C.
Advantages :
Precursor Synthesis: 2-(2-Methyl-1H-Indol-1-yl)Ethanamine
The amine precursor is synthesized via nucleophilic substitution of 2-methylindole with 2-chloroethylamine under phase-transfer conditions:
Table 3: Amine Synthesis Protocol
| Component | Quantity |
|---|---|
| 2-Methylindole | 1.0 equiv |
| 2-Chloroethylamine HCl | 1.2 equiv |
| Tetrabutylammonium HSO₄ | 0.1 equiv |
| NaOH (50% aq.) | 3.0 equiv |
| Toluene | 5 vol |
| Time/Temperature | 17 h reflux |
This method achieves 99% conversion efficiency with minimal purification requirements.
Industrial-Scale Considerations
Solvent Selection
Purification Techniques
- Crystallization : Hexane/ethyl acetate (3:1) yields 98% pure product
- Chromatography : Silica gel with 5% methanol in DCM for complex mixtures
- Acid-base extraction : Effective for removing unreacted starting materials
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
- δ 8.21 (s, 1H, NH)
- δ 7.52–7.48 (m, 2H, thiophene H3/H4)
- δ 7.32–7.25 (m, 4H, indole aromatic)
- δ 6.89 (s, 1H, indole H3)
- δ 3.92 (t, J=6.4 Hz, 2H, NCH₂)
- δ 3.01 (t, J=6.4 Hz, 2H, CH₂NH)
- δ 2.45 (s, 3H, CH₃)
IR (KBr) :
- 3280 cm⁻¹ (N-H stretch)
- 1645 cm⁻¹ (C=O amide)
- 1540 cm⁻¹ (C-N bend)
Chemical Reactions Analysis
Oxidation and Reduction
The thiophene ring and indole moiety undergo oxidation and reduction under controlled conditions:
-
Oxidation : Treatment with KMnO4 under acidic or neutral conditions selectively oxidizes the thiophene sulfur to a sulfoxide or sulfone.
-
Reduction : LiAlH4 in anhydrous ether reduces the carboxamide to a primary amine, though this reaction is rarely employed due to competing indole ring hydrogenation .
Electrophilic Substitution
The indole ring participates in electrophilic substitution at the C3 position. Halogenation with Br2 or Cl2 in the presence of FeCl3 proceeds efficiently, yielding 3-halo derivatives. Nitration requires HNO3/H2SO4 at 0–5°C to avoid over-nitration .
| Substitution | Reagents | Position | Product |
|---|---|---|---|
| Bromination | Br2, FeCl3 | C3 | 3-Bromo-indole derivative |
| Nitration | HNO3/H2SO4, 0°C | C5 | 5-Nitro-indole derivative |
Hydrolysis and Functional Group Interconversion
The carboxamide group undergoes hydrolysis under basic or acidic conditions:
-
Basic Hydrolysis : NaOH (1 M) cleaves the amide bond to produce thiophene-2-carboxylic acid and the corresponding amine .
-
Acidic Hydrolysis : HCl (6 M) yields the ammonium chloride salt of the amine.
Alkylation and Structural Modifications
The ethylamine linker allows for further alkylation. For example, reaction with methoxyacetonitrile in the presence of Oxone and DMSO introduces methoxyethyl side chains, enhancing solubility . Similar reactions with alkyl halides (e.g., CH3I) under basic conditions modify the dimethylamino group in related indole-thiophene hybrids.
Stability and Side Reactions
-
Thermal Stability : The compound melts at 93–95°C without decomposition.
-
Photodegradation : Prolonged UV exposure causes cleavage of the thiophene-carboxamide bond, necessitating storage in amber vials .
-
Byproduct Formation : Competing indole dimerization occurs under strongly acidic conditions, requiring careful pH control during synthesis .
Comparative Reactivity
Key differences in reactivity compared to analogs:
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that are of interest for therapeutic applications:
Antimicrobial Activity
Research indicates that derivatives of thiophene-2-carboxamide compounds demonstrate significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds were reported to be around 256 µg/mL, suggesting potential for further development into antimicrobial agents .
Anticancer Properties
N-[2-(2-methyl-1H-indol-1-yl)ethyl]thiophene-2-carboxamide has been investigated for its cytotoxic effects on cancer cell lines. Preliminary studies indicate selective toxicity towards human cancer cells, with IC50 values in the low micromolar range. The mechanism of action may involve the induction of apoptosis through mitochondrial pathways .
Enzyme Inhibition
The compound may inhibit specific enzymes involved in critical metabolic pathways, which is relevant for diseases such as cancer and neurodegenerative disorders. Similar compounds have been noted to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease .
Synthetic Strategies
The synthesis of thiophene-2-carboxamide derivatives typically involves multi-step reactions, including cyclization and functional group modifications. For example, a recent study proposed a synthetic strategy involving the cyclization of precursor compounds to yield various substituted thiophene derivatives . This approach allows for the exploration of structure-activity relationships (SAR), enhancing the understanding of how modifications affect biological activity.
Case Study 1: Antimicrobial Efficacy
A study published in MDPI examined the antimicrobial efficacy of related thiophene derivatives. The findings established a correlation between structural features and biological activity, indicating that modifications to the thioether group significantly enhanced antimicrobial potency against gram-positive bacteria .
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values indicating effective concentrations for inhibiting cancer cell growth. For instance, one study reported an IC50 value of approximately 30 µM against MCF-7 breast cancer cells after 48 hours of exposure .
Mechanism of Action
The mechanism of action of N-[2-(2-methyl-1H-indol-1-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s indole moiety can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition of their activity. The thiophene carboxamide group further enhances its binding affinity and specificity .
Comparison with Similar Compounds
- N-[2-(1H-indol-3-yl)ethyl]thiophene-2-carboxamide
- N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide
Comparison: N-[2-(2-methyl-1H-indol-1-yl)ethyl]thiophene-2-carboxamide is unique due to the presence of the 2-methyl group on the indole ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards biological targets, making it a valuable candidate for further research .
Biological Activity
N-[2-(2-methyl-1H-indol-1-yl)ethyl]thiophene-2-carboxamide, also referred to as DB08235, is a compound belonging to the class of 3-alkylindoles. Its unique structure and properties make it a subject of interest in various biological studies. This article explores its biological activity, focusing on its pharmacological properties, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features an indole moiety attached to a thiophene carboxamide structure, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 284.376 g/mol |
| Chemical Class | 3-Alkylindoles |
| DrugBank ID | DB08235 |
| Human Intestinal Absorption | High (0.9972) |
| Blood-Brain Barrier Penetration | High (0.9789) |
Antiviral Properties
Recent studies have highlighted the potential of heterocyclic compounds, including this compound, as antiviral agents. Research indicates that derivatives of indole compounds can inhibit various viral strains, including those responsible for influenza and coronaviruses. For instance, compounds with similar structures have shown efficacy against HCV and HSV, suggesting that this compound may possess similar antiviral properties .
Antimicrobial Activity
In vitro studies have demonstrated significant antimicrobial activity of related compounds against several pathogens. The minimum inhibitory concentration (MIC) for derivatives has been reported as low as 0.22 μg/mL against Staphylococcus aureus, indicating strong antibacterial properties . Additionally, these derivatives have shown potential in inhibiting biofilm formation, which is crucial for treating chronic infections.
Case Studies and Research Findings
-
In Vitro Antimicrobial Evaluation :
- A study evaluated various derivatives of indole compounds for their antimicrobial effectiveness. The results indicated that certain derivatives exhibited MIC values ranging from 0.22 to 0.25 μg/mL against pathogenic isolates.
- These derivatives also demonstrated significant antibiofilm potential compared to standard antibiotics like Ciprofloxacin .
- Antiviral Efficacy :
- Pharmacokinetic Properties :
Q & A
Q. Optimization Strategies
- Alternative Solvents : DMF or THF may enhance solubility of bulky indole derivatives.
- Catalysts : Use of coupling agents like HATU or EDC/HOBt for sterically hindered amines .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) for intermediates; recrystallization for final product .
How is the compound characterized using spectroscopic and crystallographic methods?
Q. Key Techniques
Q. Table 1: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space Group | P 1 |
| Dihedral Angle (A/B) | 13.53°/8.50° |
| H-bond Motifs | S(6) ring motif |
| Refinement R-factor | 0.045 |
What biological activities have been reported for this compound?
Q. Reported Activities
- Antimicrobial : Thiophene carboxamides show activity against Gram-positive bacteria (MIC: 8–32 µg/mL) and fungi (C. albicans, MIC: 16 µg/mL) via membrane disruption .
- Kinase Inhibition : Analogues inhibit AKT2 (IC50: ~0.5 µM) by targeting the ATP-binding pocket, relevant in cancer research .
- Neuroinflammation Probes : Radiolabeled derivatives (e.g., 18F analogs) bind TSPO for PET imaging .
Methodological Note : Bioactivity assays require purity >95% (HPLC-UV, λ = 254 nm) and cytotoxicity screening (e.g., HEK293 cells) to rule off-target effects .
How does structural modification influence the compound's pharmacological activity?
Q. Advanced SAR Insights
- Thiophene Substitution :
- Indole Modifications :
Q. Table 2: Impact of Substituents on Bioactivity
| Substituent | Target | Effect |
|---|---|---|
| 2-Methylindole | AKT2 | IC50 = 0.5 µM |
| Thiophene-CO-NH | Bacterial membranes | Disrupts lipid bilayers |
| 3-Trimethoxyphenyl | Tubulin | Antimitotic (IC50 = 12 nM) |
What are the coordination properties of this compound with metal ions?
Q. Coordination Chemistry
- Metal Binding : The carboxamide acts as a bidentate ligand, coordinating via carbonyl oxygen and thiophene sulfur.
- Complexes Reported :
Q. Synthesis of Complexes :
Mix compound (1 eq) with metal salt (e.g., CuCl2, 1 eq) in methanol.
Stir at 60°C for 4 hours.
Isolate precipitate, wash with cold methanol .
What supramolecular interactions are observed in the crystal structure?
Q. Advanced Crystallography
- Non-classical H-bonds : C–H⋯O (2.5–3.0 Å) and C–H⋯S (3.2 Å) dominate packing .
- π-π Stacking : Indole-thiophene face-to-edge interactions (centroid distance: 3.8 Å) .
- Impact on Solubility : Weak interactions reduce aqueous solubility; co-crystallization with PEG improves formulation .
What analytical challenges exist in purity assessment?
Q. Key Challenges
Q. Mitigation Strategies :
- HPLC Method : C18 column, 0.1% TFA in water/acetonitrile gradient, retention time ~8.2 min .
- Elemental Analysis : Confirm absence of halogenated impurities (e.g., from unreacted acyl chloride) .
What reaction mechanisms are involved in synthesizing derivatives?
Q. Advanced Reaction Pathways
- Pd-Catalyzed Amidation : For indole functionalization (e.g., 3-formyl derivatives):
- Oxidative Cyclization : To form isoxazole derivatives:
Q. Table 3: Key Reaction Conditions
| Reaction Type | Conditions | Yield |
|---|---|---|
| Amidation | Pd(OAc)2, XPhos, toluene, 80°C | 75–85% |
| Isoxazole Formation | CTAB, PhIO, H2O, 25°C | 60–70% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
